

Application Notes: A-315675 for Influenza Virus Research

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Compound of Interest		
Compound Name:	A-315675	
Cat. No.:	B1664738	Get Quote

Introduction

A-315675 is a potent, pyrrolidine-based inhibitor of influenza A and B virus neuraminidases.[1] [2] It demonstrates significant antiviral activity by targeting the neuraminidase enzyme, which is crucial for the release of newly synthesized viruses from infected cells and their movement through the respiratory tract.[1] **A-315675** has shown comparable or superior potency to other neuraminidase inhibitors like oseltamivir carboxylate, particularly against influenza B strains.[1] [3]

Mechanism of Action

A-315675 functions as a competitive, slow-binding inhibitor of the influenza virus neuraminidase.[1][3] Neuraminidase is a surface glycoprotein that cleaves terminal sialic acid residues from glycoconjugates. This action is essential for the virus life cycle, specifically in the release of progeny virions from the surface of infected cells. By binding tightly to the active site of the neuraminidase enzyme, **A-315675** prevents this cleavage, leading to the aggregation of newly formed virus particles at the cell surface and preventing their spread to other cells.[1] The compound exhibits time-dependent inhibition, characterized by a slow rate of dissociation from the neuraminidase active site, which may contribute to a prolonged duration of action.[1]

Applications in Influenza Research

 Antiviral Susceptibility Testing: A-315675 can be used as a reference compound in cellbased assays to determine the susceptibility of influenza virus isolates to neuraminidase



inhibitors.

- Mechanism of Resistance Studies: It is a valuable tool for studying the mechanisms of
 resistance to neuraminidase inhibitors. Research has shown that A-315675 retains potent
 activity against some oseltamivir-resistant influenza strains, making it useful for investigating
 the impact of specific neuraminidase mutations.[4]
- Enzyme Inhibition Assays: A-315675 is a potent inhibitor in enzymatic assays and can be
 used to characterize the kinetic properties of influenza neuraminidases from different strains.
 [1]
- Drug Discovery and Development: As a lead compound, the scaffold of **A-315675** can be used for the design and synthesis of novel neuraminidase inhibitors with improved potency, broader spectrum of activity, or better pharmacokinetic properties.[5][6]

Data Presentation

Table 1: Neuraminidase Inhibition by A-315675 and Other Inhibitors[1]

Virus Strain	Neuraminid ase Subtype	A-315675 Ki (nM)	Oseltamivir Carboxylate Ki (nM)	Zanamivir Ki (nM)	BCX-1812 Ki (nM)
A/New Caledonia/20/ 99	H1N1	0.20 ± 0.03	0.20 ± 0.03	0.33 ± 0.05	0.03 ± 0.00
A/Beijing/262/ 95	H1N1	0.31 ± 0.04	0.33 ± 0.06	0.46 ± 0.04	0.04 ± 0.01
A/Tokyo/3/67	H3N2	0.17 ± 0.02	0.50 ± 0.06	0.88 ± 0.07	0.27 ± 0.03
B/Memphis/3/ 89	В	0.024 ± 0.003	0.21 ± 0.02	0.40 ± 0.04	0.06 ± 0.01

Ki values represent the mean ± standard deviation.

Table 2: Antiviral Activity of **A-315675** against Laboratory Strains of Influenza Virus[1]



Virus Strain	Cell Line	A-315675 EC50 (μM)	Oseltamivir Carboxylate EC50 (µM)	BCX-1812 EC50 (μM)
A/NWS/33 (H1N1)	MDCK	0.025 ± 0.007	0.033	0.007
A/PR/8/34 (H1N1)	MDCK	0.023 ± 0.008	0.033	0.014
A/Victoria/3/75 (H3N2)	MDCK	0.008 ± 0.001	0.005	0.008
B/Hong Kong/5/72	MDCK	0.012 ± 0.001	0.400	0.180

EC50 values represent the mean \pm standard deviation for **A-315675** and single determinations for the other compounds.

Table 3: Activity of A-315675 against Oseltamivir-Resistant Neuraminidases[4]

Neuraminidase Subtype	Mutation	Fold Increase in IC50 (Oseltamivir)	Fold Increase in IC50 (A-315675)
N1	H274Y	754	2.5
N1	N294S	197	2.0
N2	E119V	1016	1.5
N2	R292K	>10,000	13

Experimental Protocols

1. Neuraminidase Inhibition Assay

This protocol is for determining the inhibitor constant (Ki) of **A-315675** against influenza neuraminidase.

Materials:



A-315675

- Influenza virus stock (e.g., A/Tokyo/3/67 (H3N2))
- Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
- Assay Buffer: 33 mM MES (morpholineethanesulfonic acid), 4 mM CaCl2, pH 6.5
- Stop Solution: 140 mM NaOH in 83% ethanol
- 96-well black microplates
- Fluorometer

Procedure:

- Prepare serial dilutions of A-315675 in the assay buffer.
- In a 96-well plate, add the diluted inhibitor to wells containing a fixed concentration of MUNANA substrate.
- Initiate the reaction by adding a standardized amount of influenza virus neuraminidase to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding the stop solution.
- Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
- Calculate the Ki values by fitting the data to the appropriate enzyme inhibition model.
- 2. Antiviral Cell Culture Assay (Plaque Reduction Assay)

This protocol is for determining the 50% effective concentration (EC50) of **A-315675** in inhibiting influenza virus replication in cell culture.

Materials:



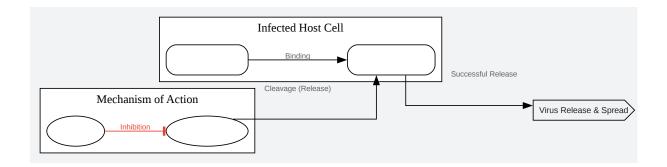
- A-315675
- Madin-Darby canine kidney (MDCK) cells
- Influenza virus stock
- Infection Medium: Eagle's minimal essential medium (MEM) with TPCK-trypsin
- Agarose overlay
- Crystal violet staining solution

Procedure:

- Seed MDCK cells in 6-well plates and grow to confluency.
- Prepare serial dilutions of **A-315675** in the infection medium.
- Infect the confluent cell monolayers with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well).
- After a 1-hour adsorption period, remove the virus inoculum.
- Overlay the cells with agarose medium containing the corresponding concentrations of A-315675.
- Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
- Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
- Count the number of plaques in each well and calculate the EC50 value, which is the
 concentration of A-315675 that reduces the number of plaques by 50% compared to the
 virus control.

Visualizations

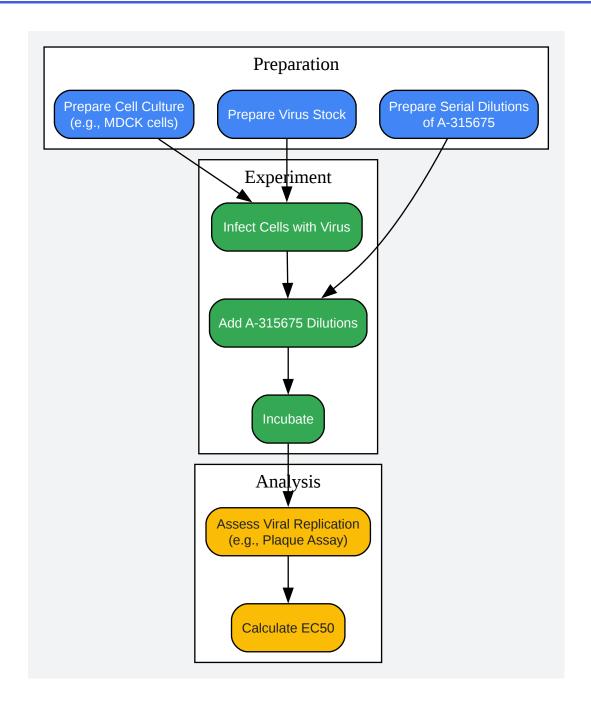




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Caption: Inhibition of influenza virus release by A-315675.





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Caption: Workflow for antiviral activity assessment.

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